molecular formula C23H33N5O2 B1667721 Balicatib CAS No. 354813-19-7

Balicatib

Cat. No.: B1667721
CAS No.: 354813-19-7
M. Wt: 411.5 g/mol
InChI Key: LLCRBOWRJOUJAE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

The inhibition of CatK by balicatib affects the bone remodeling process. Bone remodeling involves the resorption of old bone by osteoclasts and the subsequent formation of new bone by osteoblasts . By inhibiting CatK, this compound decreases bone resorption but increases the number of cells of osteoclast lineage . This maintains the signals for bone formation, and may even increase bone formation on some cortical surfaces .

Pharmacokinetics

The pharmacokinetics of this compound were studied in healthy subjects and patients with post-menopausal osteoporosis during Phase 1 and Phase 2A of clinical development . This compound was administered orally in single doses of 5 to 400 mg and multiple daily doses of 5 to 50 mg up to 12 weeks . A two-compartment disposition model with zero-order input and first-order elimination was used to describe plasma this compound concentrations . An unexpected finding was a dose-dependent decrease in the apparent volume of distribution of the peripheral compartment .

Result of Action

The inhibition of CatK by this compound leads to several molecular and cellular effects. It increases bone mass, improves bone microarchitecture and strength . In clinical trials, postmenopausal women treated with this compound had sustained reductions of bone resorption markers, while bone formation markers returned to normal after an initial decline . This resulted in a continuous increase in areal bone mineral density at both spine and hip for up to 5 years .

Action Environment

The action of this compound can be influenced by environmental factors such as the local bone environment . In adults, approximately 25% of trabecular bone is resorbed and replaced every year, as compared with only 3% of cortical bone, suggesting that the rate of remodeling is controlled by the local bone environment . The accumulation of this compound in lysosomes over time can also affect its selectivity and efficacy .

Biochemical Analysis

Biochemical Properties

Balicatib plays a significant role in biochemical reactions by inhibiting the activity of cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K is responsible for degrading type I collagen, a major component of the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption and helps in maintaining bone density. The interaction between this compound and cathepsin K is characterized by the binding of this compound to the active site of the enzyme, thereby preventing it from cleaving collagen .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In osteoclasts, this compound inhibits the degradation of the bone matrix by preventing the activity of cathepsin K. This inhibition leads to a decrease in bone resorption and an increase in bone mineral density. Additionally, this compound has been shown to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S, reducing its selectivity for cathepsin K over time . This accumulation can affect cellular signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cathepsin K, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of type I collagen in the bone matrix, leading to reduced bone resorption. This compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can lead to off-target effects and reduced selectivity for cathepsin K .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can reduce bone turnover and increase bone mineral density over extended periods. Its accumulation in lysosomes and potential off-target effects on other cathepsins can impact its efficacy and selectivity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized monkeys, a model for osteoporosis, this compound treatment partially prevented bone mass loss and significantly decreased bone turnover at most sites. Higher doses of this compound were associated with increased bone mineral density and periosteal bone formation rates. At high doses, this compound’s off-target effects and potential toxicity need to be carefully monitored .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cathepsin K and other cathepsins. The inhibition of cathepsin K by this compound reduces bone resorption and maintains bone density. Additionally, this compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the body, with a portion of its clearance attributed to renal elimination. This compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit cathepsins. This accumulation can affect its localization and accumulation within cells and tissues, influencing its overall efficacy and selectivity .

Subcellular Localization

This compound’s subcellular localization is primarily within lysosomes, where it accumulates due to its lysosomotropic nature. This accumulation allows this compound to inhibit cathepsins, such as cathepsin K and cathepsin S, within lysosomes. The subcellular localization of this compound can influence its activity and function, as well as its selectivity for cathepsin K over other cathepsins .

Chemical Reactions Analysis

Balicatib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Properties

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188989
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354813-19-7
Record name Balicatib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balicatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALICATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an alternative procedure the acetic acid internal salt of 4-[4-(1-propyl)-piperazin-1-yl]-benzoic acid is treated in acetonitrile with HOBt, NMM and diisopropylcarbodiimide (DICI), and after stirring for 1 hr at 40° C. a solution of 1-amino-cyclohexanecarboxylic acid cyanomethyl-amide in acetonitrile is added. On completion of the reaction, the product is precipitated by addition of water to the reaction mixture, filtered and following digestion with ethanol is dried to the end product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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